ethyl [9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
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Overview
Description
Ethyl [9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a complex organic compound with a unique structure that includes a bromophenyl group and a pyrimido[2,1-f]purin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimido[2,1-f]purin core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl [9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the pyrimido[2,1-f]purin core may interact with nucleic acids or other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl [9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate can be compared with similar compounds such as:
- Ethyl [9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate .
- Ethyl 2-bromo-(4-bromophenyl)acetate .
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of different functional groups, such as bromine or methoxy, can significantly influence the compound’s properties and applications.
Properties
Molecular Formula |
C20H22BrN5O4 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
ethyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H22BrN5O4/c1-4-30-15(27)11-26-18(28)16-17(23(3)20(26)29)22-19-24(9-12(2)10-25(16)19)14-7-5-13(21)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |
InChI Key |
GSPNWNICPCGGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Br)C)N(C1=O)C |
Origin of Product |
United States |
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